molecular formula C25H23N3O3S2 B2455434 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886927-79-3

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2455434
CAS RN: 886927-79-3
M. Wt: 477.6
InChI Key: NPUPJLKPVCQOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications

Alkylphosphonate Synthesis

The compound has been utilized in the facile synthesis of alkylphosphonates. Researchers have discovered an unprecedented formal deformylative phosphonylation process using this compound. Under the catalysis of 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene (4DPAIPN) and the presence of triethylamine as an additive, 4-alkyl-1,4-dihydropyridines (DHPs) derived from aldehydes undergo phosphonylation smoothly with 9-fluorenyl o-phenylene phosphite. This strategy enables the efficient synthesis of alkylphosphonates from primary, secondary, and even tertiary DHPs. The broad substrate scope and excellent functional group tolerance make it suitable for late-stage phosphonylation of various naturally-occurring bioactive and biorelevant molecules .

Cardiac Function Improvement

While not directly related to the compound, research on DPP-4 inhibitors (such as sitagliptin) has shown potential benefits for cardiac function. DPP-4 inhibitors are commonly used in diabetes management, but they may also have cardioprotective effects. These inhibitors improve glucose control and may indirectly impact cardiac health by reducing inflammation and oxidative stress. Although this specific compound is not mentioned, understanding its role in related pathways could contribute to further research in this area .

Anti-HIV Activity

The compound’s alkylated derivatives have demonstrated anti-HIV potential. Among 45 synthesized derivatives of quinoline 2,4-diol, 13 showed more than 60% inhibition in a human CD4+ T cell line (CEM-GFP). While this specific compound was not tested directly, its structural features may contribute to similar antiviral effects. Further investigation into its mechanism of action and potential as an anti-HIV agent could be valuable .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-14-21-23(15-17(16)2)32-25(26-21)27-24(29)19-9-11-20(12-10-19)33(30,31)28-13-5-7-18-6-3-4-8-22(18)28/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUPJLKPVCQOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide

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